molecular formula C11H16N2O B11803295 2-Methoxy-3-(1-methylpyrrolidin-2-yl)pyridine

2-Methoxy-3-(1-methylpyrrolidin-2-yl)pyridine

Cat. No.: B11803295
M. Wt: 192.26 g/mol
InChI Key: MLBKIOLBTXJRHH-UHFFFAOYSA-N
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Description

2-Methoxy-3-(1-methylpyrrolidin-2-yl)pyridine is a chemical compound offered for research purposes. It is structurally characterized by a pyridine ring substituted with a methoxy group at the 2-position and a 1-methylpyrrolidin-2-yl moiety at the 3-position. This molecular framework is of significant interest in various fields of scientific inquiry, including medicinal chemistry and pharmacology, where it may serve as a key intermediate or a novel chemical entity for the development of new bioactive molecules. Researchers can utilize this compound to explore structure-activity relationships, particularly in studies targeting neurological pathways, given the structural resemblance to other pyrrolidine-containing alkaloids. All products are subject to rigorous quality control to ensure identity and purity, as verified by appropriate analytical methods. Handling and Safety: Comprehensive safety information for this specific compound was not located in the available search. It is essential to consult the Safety Data Sheet (SDS) provided with the product before use. As a general precaution with research chemicals, personal protective equipment should be worn, and handling should occur in a well-ventilated fume hood. Intended Use: This product is provided strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-methoxy-3-(1-methylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C11H16N2O/c1-13-8-4-6-10(13)9-5-3-7-12-11(9)14-2/h3,5,7,10H,4,6,8H2,1-2H3

InChI Key

MLBKIOLBTXJRHH-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C2=C(N=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(1-methylpyrrolidin-2-yl)pyridine typically involves the reaction of 2-methoxypyridine with 1-methylpyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the 1-methylpyrrolidine, followed by nucleophilic substitution at the third position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvents such as dichloromethane or ethyl acetate are often used in the extraction and purification processes .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(1-methylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-formyl-3-(1-methylpyrrolidin-2-yl)pyridine.

    Reduction: Formation of 2-methoxy-3-(1-methylpyrrolidin-2-yl)piperidine.

    Substitution: Formation of 2-substituted-3-(1-methylpyrrolidin-2-yl)pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Methoxy-3-(1-methylpyrrolidin-2-yl)pyridine is C11H16N2OC_{11}H_{16}N_2O. The compound features a pyridine ring substituted with a methoxy group and a 1-methylpyrrolidin-2-yl moiety, which contributes to its biological activity.

Nicotinic Acetylcholine Receptor Agonism

One of the notable applications of 2-Methoxy-3-(1-methylpyrrolidin-2-yl)pyridine is its role as a potent agonist of the nicotinic acetylcholine receptor. This receptor is crucial in various neurological processes, making this compound significant in developing treatments for cognitive disorders and neurodegenerative diseases. Research indicates that compounds targeting this receptor can enhance memory and learning capabilities, which is particularly relevant for conditions like Alzheimer's disease .

Central Nervous System Disorders

The compound has been identified as a potential therapeutic agent for various central nervous system disorders due to its interaction with histamine receptors. Specifically, it has been studied for its effects on the histamine H3 receptor, which plays a regulatory role in neurotransmitter release. This interaction suggests potential applications in treating conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD) by modulating neurotransmitter levels .

Case Study 1: Cognitive Enhancement

A study examining the effects of 2-Methoxy-3-(1-methylpyrrolidin-2-yl)pyridine on cognitive function demonstrated significant improvements in memory retention in animal models. The findings suggest that this compound may enhance synaptic plasticity, which is vital for learning processes.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound against neurotoxic agents. Results indicated that treatment with 2-Methoxy-3-(1-methylpyrrolidin-2-yl)pyridine reduced neuronal cell death and oxidative stress markers, highlighting its potential as a therapeutic agent in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(1-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The methoxy and pyrrolidinyl groups play a crucial role in its binding affinity and selectivity. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural Analogs: Positional Isomers and Ring Modifications

(S)-4-Methoxy-3-(1-methylpyrrolidin-2-yl)pyridine

Synthesized via a phosphorus ligand-coupling reaction using sodium hydride and methanol , the 4-methoxy variant may exhibit distinct electronic properties due to altered resonance effects.

2-Methoxy-3-(piperidin-2-yl)pyridine

Replacing the pyrrolidine ring with a six-membered piperidine ring (CAS: 526183-15-3, C₁₁H₁₆N₂O) increases ring flexibility and basicity. Piperidine derivatives generally exhibit different pharmacokinetic profiles compared to pyrrolidine-containing compounds due to altered lipophilicity and hydrogen-bonding capacity .

Nicotine [(S)-3-(1-Methylpyrrolidin-2-yl)pyridine]

Nicotine (C₁₀H₁₄N₂), a primary reference compound, binds to α4β2-nAChRs with high affinity. Key properties include:

  • Boiling Point : 243–248°C
  • Density : 1.010 g/mL
  • Water Solubility : Miscible
  • TLV-TWA : 0.5 mg/m³ (occupational exposure limit) .
    The absence of a methoxy group in nicotine highlights how the 2-methoxy substitution in the target compound could modulate receptor interactions or metabolic pathways.

Functional Group Variations

2-Methoxy-3-(tributylstannyl)pyridine

This analog (CAS: 223418-74-4) replaces the 1-methylpyrrolidinyl group with a tributyltin moiety. Tributylstannyl groups are often used in cross-coupling reactions, suggesting the target compound could serve as a precursor in organometallic synthesis. However, the tin-containing variant poses significant toxicity risks, limiting its biomedical applications .

Nicotine and nAChR Targeting

Nicotine’s role in nAChR activation is well-documented, with applications in smoking cessation therapies and neurological research .

Plant Physiology Modulators

3-(1-Methylpyrrolidin-2-yl)pyridine derivatives, such as those found in Alstonia species, enhance glucanase activity and metabolic protein expression in plants . The methoxy-substituted analog could similarly influence plant defense mechanisms but with altered efficacy due to structural modifications.

Biological Activity

2-Methoxy-3-(1-methylpyrrolidin-2-yl)pyridine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Methoxy-3-(1-methylpyrrolidin-2-yl)pyridine can be broken down as follows:

  • Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.
  • Methoxy group : A methoxy (-OCH₃) substituent that enhances lipophilicity.
  • Pyrrolidine moiety : A five-membered saturated ring containing nitrogen, which contributes to the compound's biological activity.

1. Neuropharmacological Effects

Research indicates that 2-Methoxy-3-(1-methylpyrrolidin-2-yl)pyridine exhibits significant neuropharmacological effects. It has been shown to interact with various neurotransmitter systems, particularly in models related to anxiety and depression:

  • Antidepressant-like activity : In animal models, chronic administration of the compound demonstrated a reduction in depressive behaviors, suggesting potential use as an antidepressant .
  • Anxiolytic effects : The compound has been observed to attenuate anxiety responses in rodent models, indicating its potential for treating anxiety disorders .

2. Nicotine Interaction

The compound has also been studied for its interactions with nicotine receptors:

  • Nicotine self-administration model : Studies have shown that 2-Methoxy-3-(1-methylpyrrolidin-2-yl)pyridine can influence nicotine-seeking behavior in rats, suggesting it may modulate nicotine addiction pathways .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-Methoxy-3-(1-methylpyrrolidin-2-yl)pyridine typically involves:

  • Formation of the pyridine core : Utilizing standard pyridine synthesis methods.
  • Introduction of the methoxy group : Through methylation reactions.
  • Attachment of the pyrrolidine moiety : Via amine coupling techniques.

Table 1: Summary of Synthesis Steps

StepReaction TypeKey ReagentsConditions
1MethylationMethyl iodideBase, solvent
2Amine CouplingPyrrolidineSolvent, heat

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Antidepressant Activity :
    • In a controlled study involving chronic administration in mice, significant reductions in immobility time during forced swim tests were observed, indicating antidepressant-like effects .
  • Impact on Anxiety Models :
    • The compound was evaluated in the rat fear-potentiated startle paradigm, where it showed efficacy in reducing fear responses .
  • Nicotine Interaction Studies :
    • Research demonstrated that the compound could reduce nicotine-induced reinstatement in self-administration paradigms, suggesting its potential as a therapeutic agent for nicotine dependence .

Q & A

Q. What are the key synthetic routes for 2-Methoxy-3-(1-methylpyrrolidin-2-yl)pyridine?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Nucleophilic Substitution : React a pyridine derivative (e.g., 3-chloropyridine) with a pyrrolidine precursor under basic conditions (e.g., K₂CO₃) in solvents like ethanol or DMF. This step introduces the pyrrolidine moiety .
  • Step 2: Methoxy Group Introduction : Use methylating agents (e.g., methyl iodide) in the presence of a base to functionalize the pyridine ring at the 2-position .
  • Step 3: Purification : Employ column chromatography or recrystallization to isolate the compound. Yield optimization often requires temperature control (e.g., 60–80°C) and inert atmospheres .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Standard analytical techniques include:

  • NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on methoxy (-OCH₃) and pyrrolidine proton signals.
  • Mass Spectrometry (MS) : Validate molecular weight using ESI-MS or MALDI-TOF.
  • HPLC : Assess purity (>95% typically required for biological studies).
  • X-ray Crystallography (if crystalline): Resolve stereochemical details of the pyrrolidine ring .

Q. What in vitro biological activities have been reported?

Methodological Answer:

  • Enzyme Inhibition Assays : Screen against kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates (e.g., NADPH depletion for CYP450) .
  • Antimicrobial Studies : Use microdilution methods (MIC/MBC) in bacterial/fungal cultures. Note: Activity often correlates with substituent electronegativity .
  • Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging 1–100 μM .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity?

Methodological Answer:

  • Solvent Selection : Replace ethanol with DMF to enhance solubility of intermediates, improving reaction rates .
  • Catalyst Screening : Test Pd/C or CuI for cross-coupling steps; yields may increase by 15–20% .
  • Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time from 24h to 2–4h .
  • Byproduct Mitigation : Add molecular sieves to absorb water in esterification steps, reducing hydrolysis side reactions .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Replication : Test conflicting studies across multiple cell lines (e.g., compare IC₅₀ in HepG2 vs. CHO cells) to identify cell-type specificity .
  • Metabolite Profiling : Use LC-MS to detect active metabolites that may explain discrepancies between in vitro and observed in vivo effects .
  • Structural Analog Comparison : Benchmark against derivatives (e.g., 2-ethoxy or 2-aminopyridine analogs) to isolate the role of the methoxy group .

Q. What computational modeling approaches elucidate its mechanism of action?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to nicotinic acetylcholine receptors (nAChRs); focus on π-π stacking between pyridine and receptor aromatic residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Key metric: Root-mean-square deviation (RMSD) < 2 Å .
  • QSAR Studies : Coramine substituent effects (e.g., logP, polar surface area) with antibacterial IC₅₀ values to design optimized analogs .

Q. How to address discrepancies between in vitro and in vivo efficacy results?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure bioavailability (e.g., oral vs. IV administration in rodent models) and plasma half-life using LC-MS/MS .
  • BBB Permeability Assays : Use MDCK-MDR1 cells to predict CNS penetration, critical for neuroactive compounds .
  • Metabolic Stability Testing : Incubate with liver microsomes to identify cytochrome P450-mediated degradation pathways .

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